7-Chlorobicyclo[2.2.1]hept-2-ene
Overview
Description
7-Chlorobicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C7H9Cl. It is a derivative of norbornene, where a chlorine atom is substituted at the 7th position. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of norbornene. One common method is the addition of chlorine to norbornene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used. The reactions are conducted under controlled temperatures to prevent side reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed. The reactions are performed under anhydrous conditions to avoid unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted norbornene derivatives.
Addition Reactions: Products include halogenated and hydrogenated derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and other oxidized or reduced forms of the compound.
Scientific Research Applications
7-Chlorobicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Chlorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The chlorine atom and the bicyclic structure contribute to its reactivity and ability to form stable intermediates. The compound can participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent compound of 7-Chlorobicyclo[2.2.1]hept-2-ene, known for its reactivity and use in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the chlorine substitution, used in various organic synthesis reactions.
7-Bromobicyclo[2.2.1]hept-2-ene: A bromine-substituted derivative with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
7-chlorobicyclo[2.2.1]hept-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQNXOHXJJJAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920660 | |
Record name | 7-Chlorobicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-10-4 | |
Record name | NSC110575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chlorobicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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